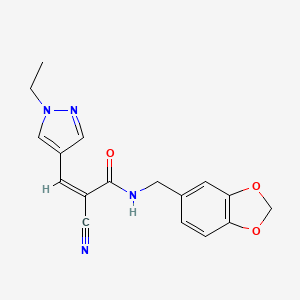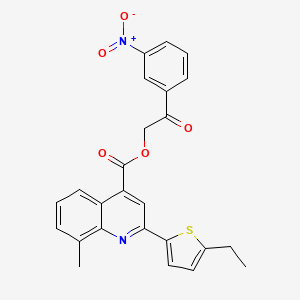![molecular formula C8H10N4O2S2 B4280100 1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}imidazolidin-4-one](/img/structure/B4280100.png)
1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}imidazolidin-4-one
Übersicht
Beschreibung
1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}imidazolidin-4-one, also known as MTID, is a compound that has been studied for its potential applications in scientific research. MTID is a small molecule that has shown promise in various biological assays, making it an attractive candidate for further investigation.
Wirkmechanismus
The mechanism of action of 1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}imidazolidin-4-one is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. 1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}imidazolidin-4-one has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell proliferation. 1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}imidazolidin-4-one has also been shown to inhibit the activity of protein kinase C, which plays a role in cell signaling and apoptosis.
Biochemical and Physiological Effects:
1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}imidazolidin-4-one has been shown to have various biochemical and physiological effects. In cancer cells, 1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}imidazolidin-4-one has been shown to induce apoptosis and cell cycle arrest, leading to the inhibition of cell growth. In neurons, 1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}imidazolidin-4-one has been shown to have neuroprotective effects, potentially protecting against oxidative stress and inflammation. In immune cells, 1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}imidazolidin-4-one has been shown to modulate the immune response, potentially enhancing the immune response against cancer cells and pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}imidazolidin-4-one has several advantages for lab experiments, including its small size, which allows it to penetrate cell membranes and reach intracellular targets. 1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}imidazolidin-4-one is also relatively stable and can be easily synthesized in large quantities. However, the limitations of 1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}imidazolidin-4-one include its potential toxicity and the need for further investigation into its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on 1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}imidazolidin-4-one. One direction is to investigate its potential as a therapeutic agent in cancer, neurodegenerative diseases, and immunotherapy. Another direction is to investigate its mechanism of action and identify its molecular targets. Additionally, further investigation is needed to determine the safety and efficacy of 1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}imidazolidin-4-one in vivo.
Wissenschaftliche Forschungsanwendungen
1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}imidazolidin-4-one has been shown to have potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, 1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}imidazolidin-4-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neuroscience, 1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}imidazolidin-4-one has been shown to have neuroprotective effects, potentially making it a candidate for the treatment of neurodegenerative diseases. In immunology, 1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}imidazolidin-4-one has been shown to modulate the immune response, making it a potential candidate for immunotherapy.
Eigenschaften
IUPAC Name |
1-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]imidazolidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2S2/c1-5-10-11-8(16-5)15-3-7(14)12-2-6(13)9-4-12/h2-4H2,1H3,(H,9,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFBOLVJRNKBBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)N2CC(=O)NC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-({5-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}methoxy)benzonitrile](/img/structure/B4280030.png)

![2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4280043.png)

![N-[4-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide](/img/structure/B4280067.png)





![methyl 2-({[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4280099.png)
![methyl 2-({[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4280106.png)
![methyl 2-({[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4280113.png)
![3-(3-hydroxyphenyl)-2-mercapto-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4280114.png)